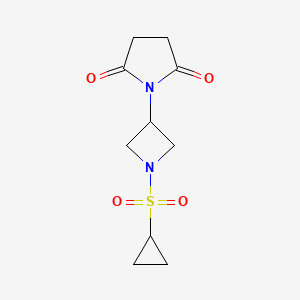

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of cyclopropylsulfonyl and azetidinyl groups attached to a pyrrolidine-2,5-dione core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticonvulsant and antinociceptive agents .

Properties

IUPAC Name |

1-(1-cyclopropylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c13-9-3-4-10(14)12(9)7-5-11(6-7)17(15,16)8-1-2-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSKJEGQPSUQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the pyrrolidine-2,5-dione ring .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and thin-layer chromatography (TLC) for monitoring reaction progress .

Chemical Reactions Analysis

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group, using reagents like sodium hydride or potassium tert-butoxide

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Structural Representation

The structural complexity of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione allows for diverse interactions with biological targets. The presence of the cyclopropylsulfonyl group enhances its biological activity and specificity compared to other derivatives.

Anticonvulsant Activity

Research indicates that 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibits significant anticonvulsant properties. In preclinical studies, this compound demonstrated efficacy in reducing seizure activity in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems associated with seizure propagation.

Antinociceptive Effects

The compound has also shown promise as an antinociceptive agent. Studies have reported its ability to alleviate pain in various models, suggesting potential applications in pain management therapies. The dual action on both central and peripheral pain pathways may contribute to its effectiveness.

Case Studies

Several studies have explored the pharmacological potential of this compound:

-

Study on Anticonvulsant Properties :

- Conducted on rodent models.

- Results indicated a significant reduction in seizure frequency compared to control groups.

- Suggested mechanisms include GABAergic modulation.

-

Evaluation of Antinociceptive Effects :

- Assessed using hot plate and formalin tests.

- Demonstrated a dose-dependent decrease in pain response.

- Proposed involvement of opioid and non-opioid pathways.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is believed to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents.

Azetidin-3-yl derivatives: These compounds feature the azetidin-3-yl group but may lack the cyclopropylsulfonyl moiety

The presence of the cyclopropylsulfonyl group in 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione enhances its biological activity and specificity, making it a compound of significant interest in medicinal chemistry .

Biological Activity

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of functional groups, including a cyclopropylsulfonyl group, an azetidinyl moiety, and a pyrrolidine-2,5-dione core, which contribute to its biological activity.

Anticonvulsant and Antinociceptive Properties

Research indicates that compounds similar to 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibit anticonvulsant and antinociceptive (pain-relieving) properties. The presence of the pyrrolidine-2,5-dione core is particularly relevant as it has been associated with various biological activities, including inhibition of specific enzymes and receptors involved in pain pathways.

In a study focusing on pyrrolidine derivatives, it was found that modifications to the core structure could enhance their efficacy against pain and seizures. The cyclopropylsulfonyl group is believed to play a crucial role in increasing the specificity and potency of these compounds against target biological pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrrolidine derivatives have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus. The structural features of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione may enhance its ability to disrupt bacterial biofilms, making it a candidate for further research in antibacterial therapies .

Research Findings and Case Studies

A recent investigation into the biological activity of pyrrolidine derivatives highlighted the importance of structural modifications in enhancing antimicrobial efficacy. In this study, various analogs were synthesized and tested for their Minimum Biofilm Eradication Concentration (MBEC) and Minimum Inhibitory Concentration (MIC). Notably, compounds with similar structural motifs to 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione demonstrated significantly lower MBEC/MIC ratios compared to standard antibiotics, indicating superior biofilm-clearing capabilities .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | Anticonvulsant, Antinociceptive | Cyclopropylsulfonyl group enhances specificity | |

| Pyrrolidine-2,3-diones | Varies | Antimicrobial | Improved activity with specific modifications |

| Pyrrolidine derivatives | Varies | Antimicrobial | Structural diversity affects potency |

Q & A

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.